molecular formula C8H5BrClFO2 B13720109 2'-Bromo-4'-fluoro-6'-hydroxyphenacyl chloride

2'-Bromo-4'-fluoro-6'-hydroxyphenacyl chloride

Cat. No.: B13720109
M. Wt: 267.48 g/mol
InChI Key: SAYNNPZHYMWKFE-UHFFFAOYSA-N
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Description

2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride is a chemical compound primarily used in scientific research. It is known for its unique structure, which includes bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride backbone. This compound is not intended for any use other than scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride typically involves the introduction of bromine, fluorine, and hydroxyl groups onto a phenacyl chloride structure. One common method is through nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on an aromatic ring. This reaction often requires specific conditions, such as the presence of a strong base and elevated temperatures .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale chemical synthesis under controlled conditions to ensure purity and yield. The process may include multiple steps of purification and verification to meet research-grade standards.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted phenacyl chlorides.

Scientific Research Applications

2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as drug development and biochemical assays.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride
  • 2-Bromo-6-fluoro-4-hydroxybenzoic acid

Uniqueness

2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride is unique due to its specific arrangement of bromine, fluorine, and hydroxyl groups. This unique structure imparts distinct chemical properties, making it valuable for targeted research applications .

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

1-(2-bromo-4-fluoro-6-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO2/c9-5-1-4(11)2-6(12)8(5)7(13)3-10/h1-2,12H,3H2

InChI Key

SAYNNPZHYMWKFE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)CCl)Br)F

Origin of Product

United States

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